[1-(9H-purin-6-yl)piperidin-4-yl](1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-purin-6-yl)piperidin-4-ylmethanone: is a complex organic compound that combines structural elements from purine and beta-carboline families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-purin-6-yl)piperidin-4-ylmethanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Purine Derivative: Starting with a purine base, such as adenine, the compound is modified to introduce a piperidine ring at the 6-position. This can be achieved through nucleophilic substitution reactions using piperidine and appropriate leaving groups under controlled conditions.
Synthesis of the Beta-Carboline Moiety: The beta-carboline structure is synthesized separately, often starting from tryptamine or similar indole derivatives. Cyclization reactions, such as Pictet-Spengler condensation, are employed to form the tetrahydro-beta-carboline core.
Coupling Reaction: The final step involves coupling the purine-piperidine derivative with the beta-carboline moiety. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and beta-carboline moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carbonyl group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Introduction of various functional groups at the purine ring.
Scientific Research Applications
Chemistry
In chemistry, 1-(9H-purin-6-yl)piperidin-4-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a biochemical probe. It can interact with nucleic acids and proteins, making it useful in studying cellular processes and molecular interactions.
Medicine
In medicine, the compound shows promise as a therapeutic agent
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(9H-purin-6-yl)piperidin-4-ylmethanone involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA processes. The beta-carboline structure can interact with neurotransmitter receptors, potentially modulating neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-purin-6-yl)piperidin-4-amine
- 1-(9H-purin-6-yl)piperidin-4-yl)methanone
- 1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
Uniqueness
Compared to similar compounds, 1-(9H-purin-6-yl)piperidin-4-ylmethanone stands out due to its dual structural features. The combination of purine and beta-carboline moieties provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
This detailed overview highlights the significance and potential of 1-(9H-purin-6-yl)piperidin-4-ylmethanone in scientific research and industry
Properties
Molecular Formula |
C22H23N7O |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[1-(7H-purin-6-yl)piperidin-4-yl]-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C22H23N7O/c30-22(29-10-7-16-15-3-1-2-4-17(15)27-18(16)11-29)14-5-8-28(9-6-14)21-19-20(24-12-23-19)25-13-26-21/h1-4,12-14,27H,5-11H2,(H,23,24,25,26) |
InChI Key |
PPBOTSJJZVIYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C5=NC=NC6=C5NC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.